molecular formula C19H24BNO7 B607341 Epetraborole R-mandelate CAS No. 1234563-15-5

Epetraborole R-mandelate

Cat. No. B607341
M. Wt: 389.21
InChI Key: GKQOYBLEEYTDIB-DEZAYANASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epetraborole R-Mandelate is a potent and selective leucyl-tRNA synthetase inhibitor.

Scientific Research Applications

Inhibitor for Mycobacterium abscessus

Epetraborole has been identified as a potent inhibitor against Mycobacterium abscessus, a challenging respiratory pathogen. Studies have highlighted its significant in vitro and in vivo efficacy, surpassing existing therapies like tigecycline. This opens new avenues for treating M. abscessus infections, especially in patients with high drug resistance and poor long-term outcomes (Kim et al., 2021).

Enhanced Efficacy with Norvaline

Research indicates that combining epetraborole with norvaline significantly increases its efficacy against Mycobacterium abscessus. This combination therapy demonstrated improved outcomes in in vivo models, suggesting a promising strategy for tackling M. abscessus infections (Sullivan et al., 2021).

Activity Against Nontuberculous Mycobacteria

Epetraborole shows potent activity against various nontuberculous mycobacteria (NTM), including Mycobacterium avium complex. It has been effective in combination with other agents, without significant antagonism, suggesting its potential as part of combination therapies for NTM infections (Destefano et al., 2022).

Drug-Drug Interaction Assessment

Assessments of epetraborole's interaction with major cytochrome P450 enzymes indicate a low risk of drug-drug interactions. This finding is crucial for its potential use in combination therapies, especially for complex treatment regimens in infectious diseases (Shafiee et al., 2022).

Efficacy in Chronic Mouse Lung Infection Model

Epetraborole demonstrates significant efficacy against Mycobacterium avium complex in a chronic mouse lung infection model, both as monotherapy and in combination with standard care. This highlights its potential in treating pulmonary infections caused by MAC (De et al., 2022).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic/pharmacodynamic (PK/PD) analyses of epetraborole, especially in models of Mycobacterium avium complex lung disease, indicate its high bactericidal potential and effective intracellular penetration. This research is pivotal in understanding epetraborole's therapeutic potential and optimizing dosing regimens (Athale et al., 2022).

Clinical Tolerability and Pharmacokinetics

A Phase 1b study of epetraborole showed its tolerability and predictable pharmacokinetics at therapeutic dosages for Mycobacterium avium complex lung disease. Such studies are crucial in advancing epetraborole to clinical use (Eckburg et al., 2022).

In Vitro Activity Against MAC Isolates

In vitro studies have shown epetraborole's potent activity against Mycobacterium avium complex isolates, demonstrating its potential as a robust anti-MAC agent (Destefano et al., 2022).

PK-PD Target Attainment Analyses

PK-PD target attainment analyses support epetraborole's oral dosing regimen for treating Mycobacterium avium complex lung disease, providing a foundation for its clinical application (Bhavnani et al., 2022).

Population Pharmacokinetic Model Development

The development of a population pharmacokinetic model for epetraborole, using data from Phase 1 and 2 studies, is a critical step in determining its dosage for patients with Mycobacterium avium complex lung disease (Ganesan et al., 2022).

properties

CAS RN

1234563-15-5

Product Name

Epetraborole R-mandelate

Molecular Formula

C19H24BNO7

Molecular Weight

389.21

IUPAC Name

3-[[(3S)-3-(Aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol (R)-mandelate

InChI

InChI=1S/C11H16BNO4.C8H8O3/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;9-7(8(10)11)6-4-2-1-3-5-6/h1,3-4,10,14-15H,2,5-7,13H2;1-5,7,9H,(H,10,11)/t10-;7-/m11/s1

InChI Key

GKQOYBLEEYTDIB-DEZAYANASA-N

SMILES

OB1O[C@H](CN)C2=CC=CC(OCCCO)=C21.O[C@H](C3=CC=CC=C3)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Epetraborole R-Mandelate;  Epetraborole R Mandelate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epetraborole R-mandelate
Reactant of Route 2
Epetraborole R-mandelate
Reactant of Route 3
Epetraborole R-mandelate
Reactant of Route 4
Epetraborole R-mandelate
Reactant of Route 5
Reactant of Route 5
Epetraborole R-mandelate
Reactant of Route 6
Reactant of Route 6
Epetraborole R-mandelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.